Home > Products > Screening Compounds P117909 > BChE inhibitor 8012-9656
BChE inhibitor 8012-9656 -

BChE inhibitor 8012-9656

Catalog Number: EVT-3744156
CAS Number:
Molecular Formula: C21H17N7O2
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Butyrylcholinesterase inhibitor 8012-9656 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. This compound was identified through a rigorous screening process aimed at discovering selective inhibitors of butyrylcholinesterase, an enzyme implicated in the breakdown of neurotransmitters in the brain.

Source

The compound 8012-9656 was synthesized and evaluated based on findings from various studies, including hierarchical virtual screening protocols and biochemical evaluations. The initial discovery highlighted its potent inhibitory effects on butyrylcholinesterase, demonstrating significant promise as a candidate for further research in neuropharmacology .

Classification

8012-9656 is classified as a selective butyrylcholinesterase inhibitor. Its mechanism of action involves noncompetitive inhibition of the enzyme, which is crucial for modulating cholinergic signaling in the central nervous system. This classification positions it among other compounds being explored for potential use in treating cognitive decline and related disorders.

Synthesis Analysis

Methods

The synthesis of 8012-9656 involved a multi-step process that began with structure-based virtual screening to identify potential lead compounds. Following this, chemical synthesis was performed to obtain the target compound. The methods utilized included:

  • Hierarchical Virtual Screening: This approach allowed researchers to evaluate numerous compounds based on their structural compatibility with the target enzyme.
  • Biochemical Evaluation: After synthesis, the compound underwent rigorous testing to assess its efficacy and safety profile.

Technical Details

The synthesis process involved standard organic chemistry techniques, including reaction optimization and purification methods such as chromatography. Specific details regarding reagents and conditions used during synthesis are often proprietary or detailed in specialized publications .

Molecular Structure Analysis

Structure

The molecular structure of 8012-9656 has not been explicitly detailed in the search results, but it is characterized by specific functional groups that enhance its binding affinity to butyrylcholinesterase. The structural design is crucial for its selectivity and potency.

Data

While exact structural data such as molecular weight or specific atomic arrangements were not provided in the search results, the compound's potency was quantified with IC50 values indicating its inhibitory capacity against human butyrylcholinesterase (IC50 = 0.32 ± 0.07 μM) and equine butyrylcholinesterase (IC50 = 0.18 ± 0.03 μM) .

Chemical Reactions Analysis

Reactions

The primary reaction involving 8012-9656 is its interaction with butyrylcholinesterase, where it acts as an inhibitor. The nature of this inhibition is noncompetitive, meaning that it binds to the enzyme regardless of whether the substrate is present, effectively reducing the enzyme's activity without directly competing with substrate binding.

Technical Details

Inhibition kinetics were studied to determine how 8012-9656 interacts with the enzyme at varying concentrations, providing insights into its mechanism of action and potential therapeutic window .

Mechanism of Action

Process

The mechanism by which 8012-9656 exerts its effects involves binding to the active site or allosteric sites on butyrylcholinesterase. By inhibiting this enzyme, the compound increases levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission which can improve cognitive function.

Data

Preclinical studies demonstrated that treatment with 8012-9656 could ameliorate cognitive deficits induced by scopolamine and restore cognitive functions impaired by amyloid beta peptide injections . This suggests a robust mechanism supporting its potential use in treating Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources, compounds like 8012-9656 typically exhibit properties conducive to oral bioavailability and blood-brain barrier penetration.

Chemical Properties

Chemical stability and reactivity are essential for determining the viability of 8012-9656 as a therapeutic agent. Its ability to penetrate the blood-brain barrier and maintain activity over time (indicated by a long half-life) enhances its profile as a candidate for further development .

Applications

Scientific Uses

The primary application of butyrylcholinesterase inhibitor 8012-9656 lies in neuropharmacology, particularly for developing treatments for cognitive impairments associated with Alzheimer's disease and other neurodegenerative conditions. Its selective inhibition profile makes it a promising lead compound for further investigation into anti-Alzheimer's agents.

Properties

Product Name

BChE inhibitor 8012-9656

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(2-methylquinolin-6-yl)acetamide

Molecular Formula

C21H17N7O2

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C21H17N7O2/c1-12-6-7-13-10-14(8-9-15(13)23-12)24-18(29)11-28-17-5-3-2-4-16(17)25-21(28)19-20(22)27-30-26-19/h2-10H,11H2,1H3,(H2,22,27)(H,24,29)

InChI Key

LESZNGMDDFKRPH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.